molecular formula C23H30N2O4 B1205869 Deacetoxyvindoline

Deacetoxyvindoline

Cat. No.: B1205869
M. Wt: 398.5 g/mol
InChI Key: WNKDGPXNFMMOEJ-RNJSZURPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetoxyvindoline is a vinca alkaloid, an organic heteropentacyclic compound, a methyl ester and a tertiary alcohol. It derives from a vindoline. It is a conjugate base of a deacetoxyvindolinium(1+).

Scientific Research Applications

Vindoline Synthesis in Catharanthus Roseus Cultures

Research by Hernández-Domínguez, Campos-Tamayo, and Vázquez-Flota (2004) in "Biotechnology Letters" demonstrated that vindoline, which is derived from deacetoxyvindoline, accumulates significantly in cultures of Catharanthus roseus shoots. The study found that maximal vindoline accumulation coincided with maximum activities of enzymes including this compound 4-hydroxylase (Hernández-Domínguez et al., 2004).

Enhancement of Vindoline and Vinblastine Production

In a 2014 study by Liu et al. in the "World Journal of Microbiology and Biotechnology," it was found that the application of artemisinic acid in suspension-cultured cells of Catharanthus roseus led to an increased concentration of vindoline. The study also examined the gene expression of enzymes in the biosynthetic pathway of vinblastine, including this compound 4-hydroxylase (Liu et al., 2014).

Vindoline Formation and Morphogenesis

Campos-Tamayo, Hernández-Domínguez, and Vázquez-Flota (2008) in "Annals of Botany" showed that vindoline formation in shoot cultures of Catharanthus roseus is activated synchronously with morphogenesis. This study highlighted the peak activity of enzymes like deacetylvindoline acetyl CoA acetyltransferase, crucial for the final step in vindoline biosynthesis, and its association with morphogenesis (Campos-Tamayo et al., 2008).

Purification and Characterization of Enzymes

Research by Power, Kurz, and De Luca (1990) in "Archives of Biochemistry and Biophysics" focused on purifying and characterizing acetylcoenzyme A: deacetylvindoline 4-O-acetyltransferase (DAT), which catalyzes the final step in vindoline biosynthesis. Their study provides insights into the enzymatic processes involved in converting this compound to vindoline (Power et al., 1990).

Spatial Organization of the Vindoline Biosynthetic Pathway

Guirimand et al. (2011), in their study published in the "Journal of Plant Physiology," explored the spatial organization of the vindoline biosynthetic pathway in Catharanthus roseus. This study provided detailed insights into the cellular and subcellular localization of enzymes like desacetoxyvindoline-4-hydroxylase and deacetylvindoline-4-O-acetyltransferase, which are crucial in the pathway leading to vindoline synthesis (Guirimand et al., 2011).

Molecular Cloning and Analysis

In 2010, Hu Zhi-bi's work in "Pharmaceutical Biotechnology" involved the molecular cloning and analysis of the this compound 4-Hydroxylase promoter in Catharanthus roseus. This study aimed at understanding the regulatory mechanisms of d4h gene expression, crucial in the biosynthesis of monoterpenoid alkaloids (Hu Zhi-bi, 2010).

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (1R,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/t18-,19+,21-,22+,23+/m0/s1

InChI Key

WNKDGPXNFMMOEJ-RNJSZURPSA-N

Isomeric SMILES

CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

SMILES

CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Canonical SMILES

CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Deacetoxyvindoline
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